molecular formula C8H15N3 B2762457 [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine CAS No. 1479373-54-0

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine

Cat. No.: B2762457
CAS No.: 1479373-54-0
M. Wt: 153.229
InChI Key: TWUJALPVPMABIA-UHFFFAOYSA-N
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Description

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine is a compound that features an imidazole ring, a common structure in many biologically active molecules The imidazole ring is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine is unique due to its specific substitution pattern on the imidazole ring and the presence of the propan-2-amine group. This unique structure can confer distinct biological activities and chemical reactivity compared to other imidazole-containing compounds.

Properties

IUPAC Name

N-[(3-methylimidazol-4-yl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-7(2)10-5-8-4-9-6-11(8)3/h4,6-7,10H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWUJALPVPMABIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1479373-54-0
Record name [(1-methyl-1H-imidazol-5-yl)methyl](propan-2-yl)amine
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